(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
CAS No.: 114676-67-4
Cat. No.: VC21308795
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114676-67-4 |
---|---|
Molecular Formula | C16H33NO4Si |
Molecular Weight | 331.52 g/mol |
IUPAC Name | tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
Standard InChI Key | IIITUHPEBILIQR-QWHCGFSZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C |
SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is identified through multiple systematic names and registry numbers. Interestingly, the literature reveals inconsistencies in CAS registry numbers assigned to this compound, which requires careful consideration when sourcing materials for research purposes. The compound's IUPAC name is tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, which precisely describes its structure and stereochemistry . The compound also appears under several synonyms in chemical databases and supplier catalogs, including "(2S,4R)-tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate" and "(2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-hydroxymethylpyrrolidine" .
Table 1: Compound Identification Parameters
Parameter | Value | Source |
---|---|---|
CAS Number | 114676-67-4 | |
Alternative CAS Number | 134441-72-8 | |
Molecular Formula | C₁₆H₃₃NO₄Si | |
Molecular Weight | 331.52 g/mol | |
IUPAC Name | tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
InChI Key | IIITUHPEBILIQR-UHFFFAOYSA-N | |
SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)OSi(C)C(C)(C)C | |
PubChem Compound ID | 14117004 |
Structural Characteristics
The compound possesses a distinctive structure with specific stereochemistry that contributes to its utility in chemical synthesis. The core structure consists of a pyrrolidine ring with three key functional groups strategically positioned to enable selective chemical transformations. The stereochemistry is defined as (2S,4R), indicating specific spatial arrangements at the 2 and 4 positions of the pyrrolidine ring, which are critical for its applications in asymmetric synthesis .
The compound features three principal functional groups:
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A tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 1)
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A hydroxymethyl group at the 2-position with S stereochemistry
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A tert-butyldimethylsilyloxy (TBDMS) protecting group at the 4-position with R stereochemistry
These protecting groups serve essential roles in organic synthesis by selectively masking reactive functional groups during multistep synthetic procedures. The Boc group protects the pyrrolidine nitrogen, while the TBDMS group protects the hydroxyl functionality at the 4-position, leaving the hydroxymethyl group at the 2-position available for further chemical modifications.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine are primarily determined by its molecular structure and functional groups. As a complex organic molecule with both polar and non-polar moieties, it exhibits characteristics typical of such compounds. The presence of the silyl ether (TBDMS) group contributes to the compound's hydrophobicity, while the hydroxymethyl group provides a hydrophilic center .
Chemical Reactivity
The chemical reactivity of this compound is largely governed by its functional groups. The hydroxymethyl group represents a primary alcohol that can undergo various transformations including oxidation, esterification, and conversion to other functional groups. The protected amine (Boc group) and protected secondary alcohol (TBDMS group) remain relatively inert under many reaction conditions, allowing selective chemistry to be performed at the hydroxymethyl position.
Both the Boc and TBDMS groups can be selectively removed under specific conditions: the Boc group with acids (typically trifluoroacetic acid) and the TBDMS group with fluoride sources (such as tetrabutylammonium fluoride). These deprotection strategies allow for sequential unveiling of reactive functional groups, making the compound particularly valuable in multistep syntheses requiring precise control over reaction sites.
Applications in Research and Synthesis
Role as a Synthetic Intermediate
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. The compound's utility stems from its well-defined stereochemical centers and orthogonally protected functional groups that enable selective chemical transformations. These characteristics make it particularly useful in the development of pharmaceutical compounds and other biologically active molecules where stereochemistry plays a crucial role in function.
The compound can be utilized in the synthesis of:
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Complex pyrrolidine-containing natural products
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Peptidomimetics and enzyme inhibitors
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Chiral catalysts and ligands for asymmetric synthesis
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Building blocks for pharmaceutical development
Pharmaceutical Research Applications
While specific data on direct pharmaceutical applications is limited in the search results, similar pyrrolidine derivatives have demonstrated potential in drug development. The unique combination of functional groups and stereochemistry in this compound suggests possible applications in creating molecules with specific three-dimensional structures necessary for biological activity. The protected pyrrolidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.0164 mL | 15.082 mL | 30.1641 mL |
5 mM | 0.6033 mL | 3.0164 mL | 6.0328 mL |
10 mM | 0.3016 mL | 1.5082 mL | 3.0164 mL |
In Vivo Formulation
For in vivo research applications, the compound can be formulated using DMSO as a primary solvent, followed by dilution with additional vehicles such as PEG300 and Tween 80 to enhance solubility and bioavailability . This approach is commonly employed for similar compounds with limited water solubility when preparing formulations for biological testing.
The preparation typically follows these steps:
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Initial dissolution in DMSO
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Dilution with appropriate vehicles
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pH adjustment if necessary
Future Research Directions
Synthetic Methodology Development
Further research into the synthesis and applications of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine could lead to new methodologies for creating complex molecules with specific stereochemistry. Improved synthetic routes could enhance accessibility and reduce production costs, making the compound more widely available for research purposes. Additionally, developing new protecting group strategies or selective functionalization methods using this compound as a model system could advance the field of organic synthesis.
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